molecular formula C23H27ClN4 B3840904 1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine

1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine

Cat. No. B3840904
M. Wt: 394.9 g/mol
InChI Key: AHKJSLCNHGUNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine, also known as PBD-150, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBD-150 is a small molecule that belongs to the class of piperidine compounds and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine is not fully understood. However, it has been reported that this compound acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the brain. It has been implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. By blocking the dopamine D3 receptor, this compound may modulate the activity of the dopaminergic system, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to have antitumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. This compound has also been shown to have high selectivity and affinity for the dopamine D3 receptor, making it a useful tool for studying the dopaminergic system. However, there are also some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which may limit its use in certain experiments. Additionally, this compound has not been extensively tested in human clinical trials, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on 1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine. One potential direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action may lead to the development of more selective and effective drugs for the treatment of neurological disorders. Another potential direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. This compound has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4/c24-22-10-8-19(9-11-22)16-27-13-3-7-23(18-27)25-15-20-5-1-2-6-21(20)17-28-14-4-12-26-28/h1-2,4-6,8-12,14,23,25H,3,7,13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKJSLCNHGUNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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